METHANONE](/img/structure/B249125.png)
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a piperazine ring and a fluorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its ability to interact with specific molecular targets. It is often used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In the field of medicine, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is being investigated for its potential therapeutic effects. It has been studied for its role in modulating neurotransmitter activity, which could have implications for the treatment of neurological disorders.
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes, thereby blocking their catalytic activity and affecting downstream biological processes .
Comparaison Avec Des Composés Similaires
Vanoxerine: A piperidine derivative known for its dopamine reuptake inhibition properties.
GBR-12,935: Another piperazine derivative with similar biological activity.
Desoxypipradrol: A stimulant with structural similarities to piperidine and piperazine compounds.
Uniqueness: What sets 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of a benzyl group, piperidine ring, piperazine ring, and fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C23H28FN3O |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C23H28FN3O/c24-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)20-10-12-25(13-11-20)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2 |
Clé InChI |
VABOMGRPQBUJLX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(naphthalen-2-yloxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B249043.png)
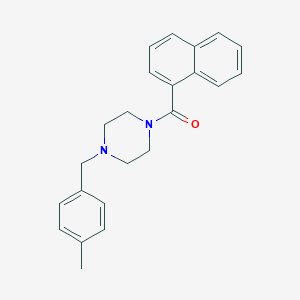
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)
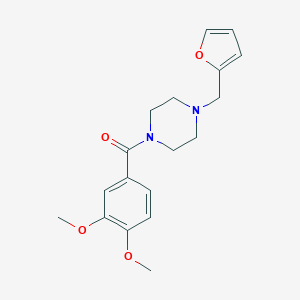
![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
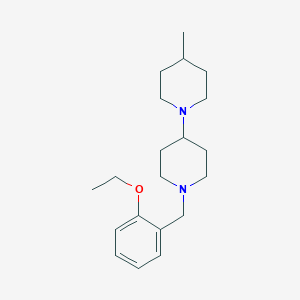
![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
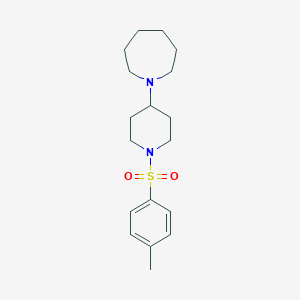
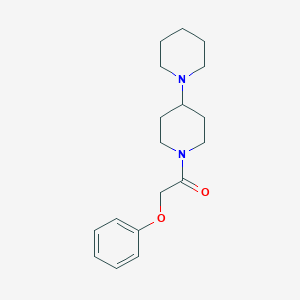
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
